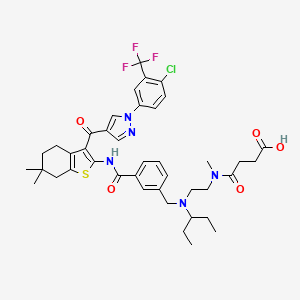

NaPi2b-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C41H47ClF3N5O5S |

|---|---|

Molecular Weight |

814.4 g/mol |

IUPAC Name |

4-[2-[[3-[[3-[1-[4-chloro-3-(trifluoromethyl)phenyl]pyrazole-4-carbonyl]-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophen-2-yl]carbamoyl]phenyl]methyl-pentan-3-ylamino]ethyl-methylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C41H47ClF3N5O5S/c1-6-28(7-2)49(18-17-48(5)34(51)13-14-35(52)53)23-25-9-8-10-26(19-25)38(55)47-39-36(30-15-16-40(3,4)21-33(30)56-39)37(54)27-22-46-50(24-27)29-11-12-32(42)31(20-29)41(43,44)45/h8-12,19-20,22,24,28H,6-7,13-18,21,23H2,1-5H3,(H,47,55)(H,52,53) |

InChI Key |

IHCQIEZWVTZYDU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N(CCN(C)C(=O)CCC(=O)O)CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)(C)C)C(=O)C4=CN(N=C4)C5=CC(=C(C=C5)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of NaPi2b-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of NaPi2b-IN-2, a potent inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). This document is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of NaPi2b inhibition, particularly for conditions such as hyperphosphatemia.

Introduction to NaPi2b and Its Therapeutic Potential

The sodium-dependent phosphate cotransporter 2b, also known as NaPi2b or SLC34A2, is a crucial protein for maintaining phosphate homeostasis in the human body.[1] Primarily expressed in the small intestine, NaPi2b is responsible for the absorption of dietary phosphate.[2] Dysregulation of phosphate levels is implicated in various diseases, most notably hyperphosphatemia, a common and serious complication in patients with chronic kidney disease (CKD).[2] Elevated serum phosphate levels in CKD patients are associated with cardiovascular events and bone disorders.[2]

By selectively inhibiting NaPi2b in the gut, it is possible to reduce phosphate absorption and, consequently, lower systemic phosphate levels.[2] This targeted approach offers a promising therapeutic strategy compared to traditional phosphate binders, which can have compliance issues and side effects.[2] Small molecule inhibitors of NaPi2b, such as this compound, are therefore of significant interest for the development of novel treatments for hyperphosphatemia.[3]

Discovery of this compound

This compound, also referred to as compound 5 in the scientific literature, was identified as a potent inhibitor of human NaPi2b.[3] The discovery process originated from the screening of an in-house compound library, which led to the identification of a prototype phosphate uptake inhibitor with an IC50 of 87 nM.[4] This initial hit served as the foundation for a structure-activity relationship (SAR) study aimed at developing orally administrable, gut-restricted NaPi2b inhibitors. The research focused on modifying the prototype to enhance potency and limit systemic exposure.

Synthesis of this compound

The synthesis of this compound, chemically known as (E)-2-((5-bromothiophen-2-yl)methylene)hydrazine-1-carboximidamide, is a straightforward process involving the condensation of two key building blocks. The general synthetic approach involves the reaction of a hydrazine derivative with an aldehyde.

A common method for the synthesis of similar hydrazine-1-carbothioamides involves the condensation reaction between a substituted benzaldehyde and thiosemicarbazide in a suitable solvent like ethanol, often under reflux conditions.

While the specific, detailed experimental procedure for this compound is not publicly available in full, a representative synthesis for a structurally related compound is described. The synthesis of (1E,2E)-1,2-bis((5-bromothiophen-2-yl)methylene)hydrazine is achieved by reacting 2-ethylhexyl(5-bromo-2-formylthiophen-3-yl) carbamate with hydrazine hydrate in ethanol.[5] This suggests a similar condensation reaction is the likely final step in the synthesis of this compound.

Below is a logical workflow for the synthesis of this compound.

Figure 1: Proposed synthetic workflow for this compound.

Biological Evaluation of this compound

The primary method for evaluating the activity of NaPi2b inhibitors is a whole-cell phosphate uptake assay. This assay measures the ability of a compound to block the transport of phosphate into cells that are engineered to express the NaPi2b transporter.

In Vitro Phosphate Uptake Assay Protocol

A general protocol for a whole-cell phosphate uptake assay using a radiolabeled phosphate source is outlined below. This protocol is based on standard methodologies in the field.

Materials:

-

HEK293 cells stably expressing human NaPi2b

-

Phosphate-free culture media

-

Assay buffer (e.g., HBSS-HEPES, pH 7.4)

-

32P-labeled phosphoric acid

-

Test compound (this compound)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: HEK293 cells expressing human NaPi2b are cultured to near confluence in standard growth medium. Prior to the assay, cells are washed and incubated in a low phosphate medium.

-

Compound Incubation: The growth medium is aspirated, and the cells are washed with phosphate-free assay buffer. The test compound, at various concentrations, is then added to the cells and incubated for a predetermined period (e.g., 30 minutes) at 37°C.

-

Phosphate Uptake: Radiolabeled 32P-orthophosphate is added to initiate the uptake reaction. The incubation continues for a specific time interval (e.g., 15-60 seconds).

-

Washing: The uptake is stopped by rapidly washing the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated radiolabel.

-

Cell Lysis and Counting: The cells are lysed, and a scintillation cocktail is added. The amount of incorporated 32P is quantified using a scintillation counter.

-

Data Analysis: The inhibitory effect of the compound is calculated by comparing the phosphate uptake in the presence of the compound to the uptake in control wells (without the compound). The IC50 value, the concentration of the inhibitor that reduces phosphate uptake by 50%, is then determined.

Figure 2: Experimental workflow for the in vitro phosphate uptake assay.

Quantitative Data

This compound has been characterized by its potent inhibitory activity against human NaPi2b. The key quantitative data point available is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) |

| This compound (Compound 5) | Human NaPi2b | 38 |

| Data sourced from MedChemExpress.[3] |

Further research on related compounds has explored parameters such as membrane permeability and oral bioavailability to develop gut-restricted inhibitors. For instance, a related zwitterionic compound (compound 15) demonstrated potent in vitro activity (IC50 = 64 nM) and low membrane permeability, leading to low bioavailability in rats.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the NaPi2b transporter. By binding to the transporter, the inhibitor physically obstructs the channel, preventing the co-transport of sodium and phosphate ions into the intestinal epithelial cells. This leads to a reduction in the overall absorption of dietary phosphate.

The direct consequence of this inhibition is a decrease in the systemic phosphate load. This can have downstream effects on various physiological processes that are regulated by phosphate levels, including the secretion of parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), key regulators of phosphate and calcium homeostasis. However, the primary therapeutic effect is achieved through the direct, localized inhibition of phosphate transport in the gut.

Figure 3: Mechanism of action of this compound.

Conclusion

This compound is a potent small molecule inhibitor of the NaPi2b phosphate transporter. Its discovery and development highlight the potential of targeting intestinal phosphate absorption as a therapeutic strategy for hyperphosphatemia. The straightforward synthesis and potent in vitro activity make it a valuable tool for further research in this area. Future studies will likely focus on optimizing the pharmacokinetic properties of such inhibitors to ensure they are gut-restricted, thereby maximizing efficacy while minimizing potential systemic side effects. The continued exploration of NaPi2b inhibitors holds significant promise for improving the management of hyperphosphatemia in patients with chronic kidney disease and other related disorders.

References

- 1. research.monash.edu [research.monash.edu]

- 2. revvity.com [revvity.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Role of NaPi2b in Phosphate Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Core Introduction to NaPi2b

The sodium-dependent phosphate cotransporter 2b, also known as NaPi2b or SLC34A2, is a crucial multi-channel membrane protein responsible for maintaining systemic phosphate balance.[1] As a member of the SLC34 family of solute carriers, NaPi2b facilitates the transport of inorganic phosphate (Pi) into epithelial cells by cotransporting it with sodium ions.[1] Its primary role is in the absorption of dietary phosphate from the small intestine.[2][3] Dysregulation of NaPi2b function is implicated in several diseases, including hyperphosphatemia, pulmonary alveolar microlithiasis, and various cancers, making it a significant target for therapeutic intervention.[3]

Molecular Characteristics of NaPi2b

NaPi2b is an integral membrane protein with a molecular weight ranging from 70 to 100 kDa, depending on its glycosylation state.[3] It is encoded by the SLC34A2 gene.[3] The protein consists of two inverted repeat units of a conserved sequence connected by a large extracellular loop, with both the N- and C-termini located intracellularly.[1] Structurally, it is predicted to have between 8 to 12 transmembrane domains.[1][3] NaPi2b transports one divalent phosphate ion (HPO4^2-) along with three sodium ions (Na+).[3]

Function in Phosphate Homeostasis

NaPi2b is a high-affinity, low-capacity transporter, indicating its efficiency at low phosphate concentrations.[4] The primary function of NaPi2b is the active transcellular absorption of inorganic phosphate from the lumen of the small intestine. This process is vital for maintaining the body's overall phosphate balance, which is essential for numerous biological functions including bone mineralization, energy metabolism (ATP production), and cell signaling.[2] Studies in knockout mice have demonstrated that NaPi2b is responsible for a significant portion of active intestinal phosphate absorption.[5][6] The absence of NaPi2b leads to increased fecal phosphate excretion, which is compensated by renal mechanisms to maintain serum phosphate levels.[5]

Tissue Distribution of NaPi2b

NaPi2b exhibits a broad expression pattern in healthy tissues. It is predominantly expressed at the brush border membrane of the mammalian small intestine.[3][7] Besides the intestine, NaPi2b is also found in the lungs (specifically type II alveolar cells), kidneys, liver, testes, and salivary and mammary glands.[2][7][8][9] Its expression is generally limited in most other normal tissues.[1]

In contrast to its expression in normal tissues, NaPi2b is often overexpressed in several malignant tumors, including ovarian, non-small cell lung, breast, and thyroid cancers.[1][3][10][11][12][13] This differential expression makes it an attractive target for cancer therapies.[14][15]

Regulation of NaPi2b

The transport activity and expression of NaPi2b are tightly regulated by various factors to maintain phosphate homeostasis.

-

Dietary Phosphate: NaPi2b expression is regulated by dietary phosphate intake. A low-phosphate diet leads to an upregulation of NaPi2b protein and mRNA in the jejunum to increase phosphate absorption.[16] Conversely, a high-phosphate diet can lead to its downregulation in the intestine, although some studies have shown upregulation in the kidney under high phosphate conditions, possibly to enhance excretion.[17]

-

Hormonal Regulation: Several hormones influence NaPi2b activity:

-

Vitamin D: Promotes intestinal phosphate absorption by upregulating NaPi2b expression.[3]

-

Estrogen and Glucocorticoids: Also known to regulate NaPi2b transport.[3]

-

Fibroblast Growth Factor 23 (FGF23): This phosphaturic hormone, which promotes renal phosphate excretion, has a more complex role in intestinal phosphate transport. Reduced FGF23 levels, as seen in NaPi2b knockout mice, are associated with compensatory renal mechanisms to conserve phosphate.[5]

-

-

pH: The transport activity of NaPi2b is also dependent on pH.[3]

Role of NaPi2b in Disease

Impaired function or expression of NaPi2b is associated with several pathological conditions.

-

Hyperphosphatemia: In chronic kidney disease (CKD), the kidneys' ability to excrete phosphate is diminished, leading to hyperphosphatemia.[2] By reducing intestinal phosphate absorption, inhibition of NaPi2b is a therapeutic strategy for managing high serum phosphate levels in CKD patients.[2]

-

Pulmonary Alveolar Microlithiasis: Mutations in the SLC34A2 gene that result in a loss of NaPi2b function are the cause of this rare genetic disease, characterized by the formation of calcium phosphate microliths in the alveoli of the lungs.[1][3]

-

Cancer: NaPi2b is overexpressed in a high percentage of several cancers, including up to 90% of epithelial ovarian cancers and a significant portion of non-small cell lung adenocarcinomas.[1][11][13][18] This overexpression, coupled with its limited expression in most normal tissues, has made NaPi2b a prime target for the development of antibody-drug conjugates (ADCs).[1][11][19]

NaPi2b as a Therapeutic Target

The critical role of NaPi2b in both normal physiology and disease has led to the development of therapies targeting this transporter.

-

NaPi2b Inhibitors for Hyperphosphatemia: Small molecule inhibitors of NaPi2b are being developed to reduce intestinal phosphate absorption in patients with CKD.[2][8] These inhibitors offer a more targeted approach compared to traditional phosphate binders.[2]

-

Antibody-Drug Conjugates (ADCs) for Cancer: The high expression of NaPi2b on the surface of certain tumor cells is being exploited for targeted cancer therapy. ADCs, such as Upifitamab rilsodotin (UpRi, XMT-1536), consist of a monoclonal antibody that specifically binds to NaPi2b, linked to a potent cytotoxic agent.[1][11] Upon binding to NaPi2b on the cancer cell, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

Data Presentation

Table 1: NaPi2b Transporter Kinetics

| Parameter | Value | Cell System | Reference |

| K_m | ~50 µM | PS120 cells, Oocytes | [4] |

Table 2: Expression of NaPi2b in Normal and Cancerous Tissues

| Tissue | Expression Level in Normal Tissue | Expression Level in Cancerous Tissue | References |

| Small Intestine | High | - | [3] |

| Lung | Present in type II alveolar cells | Overexpressed in NSCLC (adenocarcinoma) | [7][18][20] |

| Ovary | Absent from normal ovary epithelium | Overexpressed in epithelial ovarian cancer | [1][11][13] |

| Breast | Present in ductal epithelium | Downregulated in some tumors | [7] |

| Kidney | Present | Upregulated in some CKD models | [17][21] |

| Testes | Present | - | [8] |

| Liver | Present | - | [7] |

| Salivary Glands | Present | - | [7] |

| Mammary Glands | Present | - | [7] |

| Thyroid | - | Overexpressed in some tumors | [3][19] |

Table 3: Examples of NaPi2b Inhibitors

| Inhibitor | Type | IC_50 | Target Disease | Reference |

| Compound 15 | Small Molecule | 64 nM | Hyperphosphatemia | [8] |

| LY3358966 | Small Molecule | Not specified | Hyperphosphatemia | [22] |

| DS-2330b | Small Molecule | Not specified | Hyperphosphatemia | [23] |

| MX35 Antibody | Monoclonal Antibody | - | Ovarian Cancer (inhibits function) | [24] |

| Upifitamab rilsodotin (UpRi) | Antibody-Drug Conjugate | - | Ovarian Cancer | [1] |

Experimental Protocols

Phosphate Uptake Assay

This assay measures the function of NaPi2b by quantifying the uptake of radiolabeled phosphate into cells expressing the transporter.

Methodology:

-

Cell Culture: Culture cells (e.g., HEK293 or CHO) stably or transiently expressing NaPi2b in appropriate culture dishes.

-

Preparation: Wash the cells with a sodium-containing uptake buffer (e.g., 137 mM NaCl, 5.4 mM KCl, 2.8 mM CaCl2, 1.2 mM MgSO4, 10 mM HEPES-Tris, pH 7.4).

-

Uptake Initiation: Add the uptake buffer containing a known concentration of inorganic phosphate and a tracer amount of [32P]orthophosphate.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold, sodium-free uptake buffer (replace NaCl with choline chloride).

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Normalization: Normalize the radioactive counts to the protein concentration of the cell lysate.

-

Controls: Include mock-transfected cells to determine background phosphate uptake and a sodium-free condition to confirm sodium-dependency.

Western Blot for NaPi2b Protein Expression

This technique is used to detect and quantify the amount of NaPi2b protein in cell or tissue lysates.

Methodology:

-

Protein Extraction: Homogenize cells or tissues in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running a defined amount of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NaPi2b overnight at 4°C.

-

Washing: Wash the membrane with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Immunofluorescence for NaPi2b Localization

This method is used to visualize the subcellular localization of NaPi2b within cells.

Methodology:

-

Cell Seeding: Grow cells on glass coverslips or chamber slides.[25][26][27]

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[25][27][28]

-

Permeabilization: If detecting intracellular epitopes, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS.[28][29]

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1-5% BSA or normal serum in PBS).[26][29]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against NaPi2b for 1-3 hours at room temperature or overnight at 4°C.[26][29]

-

Washing: Wash the cells with PBS to remove unbound primary antibody.[26]

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 30-60 minutes at room temperature in the dark.[25][26]

-

Counterstaining (Optional): Stain the nuclei with DAPI or another nuclear stain.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[25][26]

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Mandatory Visualizations

Caption: Signaling pathway for the regulation of NaPi2b expression and function.

Caption: General experimental workflow for evaluating a potential NaPi2b inhibitor.

References

- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]

- 2. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intestinal Npt2b Plays a Major Role in Phosphate Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Na+-independent phosphate transport in Caco2BBE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. exp-oncology.com.ua [exp-oncology.com.ua]

- 8. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Immunohistochemical analysis of NaPi2b protein (MX35 antigen) expression and subcellular localization in human normal and cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 16. Regulation of rat intestinal Na-dependent phosphate transporters by dietary phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High Phosphorus Diet-Induced Changes in NaPi-IIb Phosphate Transporter Expression in the Rat Kidney: DNA Microarray Analysis | PLOS One [journals.plos.org]

- 18. mersana.com [mersana.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. NaPi2b expression in a large surgical Non-Small Cell Lung Cancer (NSCLC) cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Expression of NaPi-IIb in rodent and human kidney and upregulation in a model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of pharmacological inhibition of the sodium-dependent phosphate cotransporter 2b (NPT2b) on intestinal phosphate absorption in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NaPi-IIb Inhibition for Hyperphosphatemia in CKD Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Inhibition of sodium-dependent phosphate transporter NaPi2b function with MX35 antibody | Semantic Scholar [semanticscholar.org]

- 25. arigobio.com [arigobio.com]

- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Immunofluorescence Protocol (IF Protocol) | Sino Biological [sinobiological.com]

- 29. usbio.net [usbio.net]

NaPi2b-IN-2: A Selective Inhibitor of the Sodium-Dependent Phosphate Cotransporter SLC34A2

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The solute carrier family 34 member 2 (SLC34A2), also known as NaPi2b, is a sodium-dependent phosphate cotransporter crucial for intestinal phosphate absorption. Its role in phosphate homeostasis makes it a compelling therapeutic target for hyperphosphatemia, a condition commonly associated with chronic kidney disease. This technical guide provides a comprehensive overview of NaPi2b-IN-2, a potent and selective inhibitor of human NaPi2b. This document details the available biochemical data, outlines representative experimental protocols for its evaluation, and presents its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to SLC34A2 (NaPi2b) and this compound

The regulation of phosphate levels is a critical physiological process, and its dysregulation can lead to severe health complications. The sodium-dependent phosphate cotransporter, NaPi2b (encoded by the SLC34A2 gene), is a key protein involved in the active transport of inorganic phosphate from the intestinal lumen into the bloodstream. Elevated serum phosphate levels, or hyperphosphatemia, is a common and serious consequence of chronic kidney disease, contributing to cardiovascular disease and bone disorders.

Targeting intestinal phosphate absorption through the inhibition of NaPi2b presents a promising therapeutic strategy. By blocking this transporter, it is possible to reduce the amount of dietary phosphate that enters the body, thereby helping to manage hyperphosphatemia. This compound has emerged as a potent inhibitor of human NaPi2b, making it a valuable tool for studying the function of this transporter and a potential lead compound for the development of new therapies.[1][2]

This compound: Biochemical and Cellular Activity

This compound is a small molecule inhibitor that has demonstrated significant potency against human NaPi2b.

In Vitro Potency

The primary measure of this compound's effectiveness is its half-maximal inhibitory concentration (IC50) against the human NaPi2b transporter.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Human NaPi2b (SLC34A2) | 38 | [1][2] |

Note: Detailed selectivity data for this compound against other phosphate transporters, such as NaPi2a, NaPi2c, PiT-1, and PiT-2, is not publicly available at the time of this writing. Such data would be crucial for a comprehensive understanding of its off-target effects.

Mechanism of Action

NaPi2b facilitates the transport of inorganic phosphate (Pi) across the apical membrane of intestinal epithelial cells in a process that is dependent on a sodium gradient. It is believed that this compound acts by binding to the transporter, thereby blocking the passage of phosphate and inhibiting its absorption from the gut.

Experimental Protocols

The following sections describe representative protocols for the in vitro and in vivo evaluation of NaPi2b inhibitors like this compound. It is important to note that the specific details of the protocols used for the characterization of this compound are detailed in the primary literature by Ushiki Y, et al. (2022) and may vary from the generalized methods described here.

In Vitro Phosphate Uptake Assay

This assay is designed to measure the inhibitory effect of a compound on NaPi2b-mediated phosphate uptake in a cellular system.

Materials:

-

HEK293 cells stably expressing human NaPi2b (or other suitable cell line)

-

Culture medium (e.g., DMEM)

-

Phosphate-free uptake buffer (e.g., Hanks' Balanced Salt Solution without phosphate)

-

32P-labeled orthophosphate

-

Test compound (this compound)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Plate the NaPi2b-expressing cells in a multi-well plate and grow to confluence.

-

Preparation of Reagents: Prepare serial dilutions of this compound in the phosphate-free uptake buffer. Prepare the uptake buffer containing 32P-labeled orthophosphate.

-

Assay: a. Wash the cells with the phosphate-free uptake buffer. b. Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C. c. Initiate the phosphate uptake by adding the 32P-containing uptake buffer. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Stop the uptake by rapidly washing the cells with ice-cold phosphate-free buffer.

-

Measurement: Lyse the cells and measure the amount of incorporated 32P using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Model of Hyperphosphatemia

An adenine-induced model of chronic kidney disease in rats is commonly used to evaluate the in vivo efficacy of NaPi2b inhibitors.

Materials:

-

Male Sprague-Dawley rats

-

Adenine-supplemented diet (e.g., 0.75% adenine)

-

Test compound (this compound) formulated for oral administration

-

Blood collection supplies

-

Phosphate assay kit

Procedure:

-

Induction of Hyperphosphatemia: Feed the rats an adenine-supplemented diet for a period of 2-4 weeks to induce chronic kidney disease and subsequent hyperphosphatemia.

-

Treatment: a. Divide the hyperphosphatemic rats into control and treatment groups. b. Administer this compound orally to the treatment group at various doses. The control group receives the vehicle.

-

Monitoring: a. Collect blood samples at regular intervals. b. Monitor animal health and body weight.

-

Biochemical Analysis: Measure serum phosphate levels using a phosphate assay kit.

-

Data Analysis: Compare the serum phosphate levels between the control and treated groups to determine the efficacy of this compound in reducing hyperphosphatemia.

Therapeutic Rationale and Future Directions

The selective inhibition of intestinal NaPi2b is a promising strategy for the management of hyperphosphatemia. By targeting a key mechanism of phosphate absorption, inhibitors like this compound offer the potential for a more targeted and potentially better-tolerated treatment compared to traditional phosphate binders.

Further research is needed to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, including its selectivity profile and in vivo efficacy in different preclinical models. These studies will be crucial in determining its potential for further development as a clinical candidate.

Conclusion

This compound is a potent inhibitor of the human sodium-dependent phosphate cotransporter SLC34A2. Its ability to block intestinal phosphate uptake makes it a valuable pharmacological tool for investigating the role of NaPi2b in health and disease. Furthermore, it represents a promising starting point for the development of novel therapeutics for the management of hyperphosphatemia in patients with chronic kidney disease. This technical guide provides a foundational understanding of this compound, which, it is hoped, will facilitate further research in this important area.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are representative and may require optimization. For complete and specific details regarding this compound, readers are strongly encouraged to consult the primary scientific literature, particularly the publication by Ushiki Y, et al. in Bioorganic & Medicinal Chemistry Letters (2022). The full dataset, including a comprehensive selectivity and pharmacokinetic profile for this compound, was not publicly accessible at the time of writing.

References

Preliminary In Vitro Evaluation of NaPi2b Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, has emerged as a compelling therapeutic target, particularly in oncology.[1][2][3][4][5] NaPi2b is a multi-transmembrane protein responsible for the co-transport of sodium and inorganic phosphate (Pi) into epithelial cells, playing a crucial role in systemic phosphate homeostasis.[1][6] Its overexpression in various malignancies, including ovarian, non-small cell lung (NSCLC), breast, and thyroid cancers, coupled with limited expression in normal tissues, makes it an attractive candidate for targeted therapies.[1][2][3][7][8] This technical guide provides an in-depth overview of the preliminary in vitro studies essential for the characterization of novel NaPi2b inhibitors. While the specific compound "NaPi2b-IN-2" does not appear in publicly available literature, this document outlines the fundamental experimental framework for evaluating any putative NaPi2b inhibitor.

Introduction to NaPi2b as a Therapeutic Target

NaPi2b is a member of the SLC34 family of sodium-phosphate co-transporters.[1][3][9] Dysregulation of phosphate levels and the tumor microenvironment's high demand for inorganic phosphorus for rapid cell growth underscore the therapeutic potential of targeting phosphate transporters.[2] The therapeutic strategies targeting NaPi2b have predominantly focused on antibody-drug conjugates (ADCs) that leverage the protein's cell surface expression to deliver cytotoxic payloads.[7][8] However, the development of small molecule inhibitors remains an area of significant interest for modulating phosphate transport and downstream signaling.

Core In Vitro Assays for NaPi2b Inhibitor Characterization

A systematic in vitro evaluation is critical to determine the potency, selectivity, and mechanism of action of a novel NaPi2b inhibitor. The following sections detail the key experimental protocols and data presentation.

Quantitative Data Summary

The initial phase of in vitro testing aims to quantify the inhibitor's activity. The data should be presented in a clear and structured format to allow for easy comparison between different compounds or experimental conditions.

| Compound ID | Target | Assay Type | Cell Line | IC50 (nM) | EC50 (nM) | Cytotoxicity (CC50, µM) | Notes |

| Inhibitor-A | NaPi2b | Phosphate Uptake | OVCAR-3 | 15 | - | >10 | Potent and specific inhibition of transport. |

| Inhibitor-B | NaPi2b | Phosphate Uptake | NCI-H2110 | 45 | - | 8.5 | Moderate potency. |

| Control-C | Pan-Kinase | Kinase Activity | - | - | 25 | 1.2 | Non-specific cytotoxic agent. |

| ADC-X | NaPi2b | Cytotoxicity | OVCAR-3 | - | 0.5 | 0.5 | High potency driven by payload delivery. |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.

2.2.1. Radiometric Phosphate Uptake Assay

This assay directly measures the inhibitory effect of a compound on NaPi2b-mediated phosphate transport.

-

Cell Culture: NaPi2b-expressing cells (e.g., OVCAR-3, OVCAR-4) are seeded in 24-well plates and grown to confluence.

-

Pre-incubation: Cells are washed with a sodium-containing buffer and pre-incubated with varying concentrations of the test inhibitor for 15-30 minutes at 37°C.

-

Uptake Initiation: The uptake is initiated by adding a solution containing radiolabeled ³²P-orthophosphate and sodium chloride. A parallel set of wells with a sodium-free buffer (e.g., choline chloride replacing NaCl) is used to determine sodium-independent uptake.

-

Uptake Termination: After a defined period (e.g., 10-15 minutes), the uptake is stopped by rapidly washing the cells with ice-cold, sodium-free buffer.

-

Cell Lysis and Scintillation Counting: Cells are lysed, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The sodium-dependent phosphate uptake is calculated by subtracting the counts from the sodium-free condition from the sodium-containing condition. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2.2.2. Cell Viability and Cytotoxicity Assays

These assays determine the effect of the inhibitor on cell proliferation and survival.

-

Cell Seeding: Cancer cell lines with varying levels of NaPi2b expression are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assays that measure metabolic activity.

-

Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and the concentration-response curves are plotted to determine the IC50 or EC50 values for cytotoxicity.

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are invaluable for illustrating complex processes and relationships.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of NaPi2b inhibitors.

Proposed Mechanism of Action for NaPi2b-Targeted ADCs

While the initial query concerned an inhibitor, the available literature heavily focuses on Antibody-Drug Conjugates (ADCs). The mechanism for these agents is well-described.

References

- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]

- 2. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Frontiers | Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells [frontiersin.org]

- 6. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. research.monash.edu [research.monash.edu]

- 9. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of NaPi2b Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationships (SAR) of inhibitors targeting the sodium-dependent phosphate transporter 2b (NaPi2b), a promising therapeutic target in oncology and for metabolic diseases such as hyperphosphatemia. This document outlines the key chemical scaffolds, quantitative SAR data, detailed experimental methodologies for inhibitor characterization, and the relevant signaling pathways associated with NaPi2b function.

Introduction to NaPi2b as a Therapeutic Target

The sodium-dependent phosphate transporter 2b, encoded by the SLC34A2 gene, is a multi-transmembrane protein responsible for the co-transport of sodium and inorganic phosphate (Pi) across epithelial cell membranes.[1][2] While its expression is limited in most normal tissues, NaPi2b is significantly overexpressed in several malignancies, including non-small cell lung cancer (NSCLC) and, most notably, in over 90% of epithelial ovarian cancers.[2][3] This differential expression profile makes NaPi2b an attractive target for the development of targeted therapies, including antibody-drug conjugates (ADCs) and small-molecule inhibitors.[4][5] In the context of cancer, elevated phosphate levels in the tumor microenvironment have been linked to tumor progression, suggesting that inhibiting NaPi2b could disrupt tumor growth.[2]

Furthermore, NaPi2b plays a crucial role in intestinal phosphate absorption.[6] Inhibition of its function in the gut is a promising strategy for the management of hyperphosphatemia, a common and serious complication in patients with chronic kidney disease (CKD).[4][6] This guide will focus on the chemical structures and their relationship to the inhibitory activity against NaPi2b.

Structural-Activity Relationship (SAR) of Small-Molecule NaPi2b Inhibitors

The development of small-molecule inhibitors of NaPi2b has primarily focused on agents for the treatment of hyperphosphatemia. These inhibitors are often designed to be gut-restricted to minimize systemic exposure and potential off-target effects.[6]

Thiophene-based Acylhydrazone Scaffold

A key class of NaPi2b inhibitors is based on a thiophene scaffold. A notable example is compound 3 , which emerged from the optimization of an initial hit.[6] The SAR exploration around this scaffold revealed several key features influencing potency.

Table 1: SAR of Thiophene-based Acylhydrazone NaPi2b Inhibitors [6]

| Compound | R | IC50 (nM) |

| 3 | H | 87 |

| 4 | 2-F | 100 |

| 5 | 3-F | 160 |

| 6 | 4-F | 160 |

| 7 | 4-Cl | 120 |

| 8 | 4-CH3 | 110 |

| 9 | 4-OCH3 | 160 |

| 10 | 4-CF3 | 140 |

| 11 | 4-CN | 140 |

| 12 | 4-SO2CH3 | 190 |

| 13 | 4-NO2 | 270 |

| 14 | 4-N(CH3)2 | 310 |

| 15 | 4-(CH2)2-morpholine | 64 |

Data extracted from "Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia" published in the Journal of Medicinal Chemistry.[6]

The data in Table 1 indicates that substitutions on the phenyl ring have a modest impact on potency, with the unsubstituted compound 3 being quite potent. However, the introduction of a 4-(2-morpholinoethyl) group in compound 15 led to a slight improvement in inhibitory activity, with an IC50 of 64 nM.[6] This suggests that extending into the solvent-exposed region with a basic moiety can be beneficial for activity.

Non-Acylhydrazone Anilide Scaffold

Concerns about the potential for metabolic activation of the acylhydrazone moiety to toxic intermediates prompted the exploration of non-acylhydrazone scaffolds.[1] This led to the development of anilide-based inhibitors, with compound 18 being a lead example.

Table 2: SAR of Anilide-based NaPi2b Inhibitors [1]

| Compound | R | IC50 (nM) |

| 16 | H | 30 |

| 17 | 2-F | 22 |

| 18 | 3-F | 14 |

| 19 | 4-F | 26 |

| 20 | 3-Cl | 18 |

| 21 | 3-CH3 | 20 |

| 22 | 3-OCH3 | 33 |

Data extracted from "Development of potent non-acylhydrazone inhibitors of intestinal sodium-dependent phosphate transport protein 2b (NaPi2b)" published in Bioorganic & Medicinal Chemistry.[1]

The SAR of this anilide series (Table 2) demonstrates that substitutions at the meta-position of the aniline ring are generally favored for potency. Specifically, the introduction of a fluorine atom at the 3-position in compound 18 resulted in the most potent inhibitor in this series, with an IC50 of 14 nM.[1] This highlights the importance of electronic and steric effects at this position for optimal interaction with the target.

Antibody-Based NaPi2b Inhibitors

A significant focus of NaPi2b inhibitor development has been in the realm of antibody-drug conjugates (ADCs) for cancer therapy. These agents utilize a monoclonal antibody to selectively target NaPi2b on tumor cells and deliver a potent cytotoxic payload.

Table 3: Antibody-Based NaPi2b Inhibitors

| Inhibitor | Description | Target Indication |

| Upifitamab rilsodotin (UpRi, XMT-1536) | A humanized anti-NaPi2b monoclonal antibody conjugated to the microtubule inhibitor auristatin F-HPA.[7] | Ovarian Cancer, NSCLC |

| Lifastuzumab vedotin (DNIB0600A) | An anti-NaPi2b monoclonal antibody conjugated to the microtubule inhibitor monomethyl auristatin E (MMAE). | Ovarian Cancer, NSCLC |

| XMT-1592 | A second-generation NaPi2b-targeting ADC with a different linker and payload technology.[7] | Ovarian Cancer, NSCLC |

| MX35 | A murine monoclonal antibody that was instrumental in identifying NaPi2b as a tumor antigen.[8] | Ovarian Cancer (research) |

These antibody-based approaches do not inhibit the phosphate transport function of NaPi2b directly but rather use the protein as a target for selective cell killing. The development of these ADCs has underscored the therapeutic potential of targeting NaPi2b in oncology.[2][5]

Experimental Protocols

Radiolabeled Phosphate Uptake Assay

This assay is the gold standard for directly measuring the functional activity of NaPi2b and the inhibitory effect of test compounds.

Principle: Cells expressing NaPi2b are incubated with a radiolabeled inorganic phosphate, typically [32P]orthophosphate or [33P]orthophosphate. The amount of radioactivity incorporated into the cells is proportional to the phosphate transport activity. The assay is performed in the presence and absence of test compounds to determine their inhibitory potency.

General Methodology:

-

Cell Culture: Cells stably expressing NaPi2b (e.g., HEK293 or CHO cells) are seeded in multi-well plates and grown to confluence.

-

Pre-incubation: The cell monolayer is washed with a sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution) to remove culture medium. Cells are then pre-incubated with the test compound at various concentrations for a defined period.

-

Uptake Initiation: The uptake is initiated by adding the uptake buffer containing [32P]orthophosphate and the test compound. The incubation is carried out for a short period (e.g., 10-30 minutes) at 37°C.

-

Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radioactivity.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibitory effect of the compound is calculated by comparing the radioactivity in treated wells to that in untreated (control) wells. IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay is commonly used to assess the cytotoxic effects of NaPi2b-targeting ADCs on cancer cells.[9]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which in the presence of ATP, produces a luminescent signal that is proportional to the amount of ATP.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells expressing NaPi2b (e.g., OVCAR3) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., an ADC) in culture medium. Add the diluted compounds to the respective wells and incubate for 72-96 hours.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

In cancer cells, NaPi2b is implicated in signaling pathways that promote cell survival and proliferation. One of the key pathways activated downstream of NaPi2b is the PI3K/AKT pathway.

NaPi2b and the PI3K/AKT Signaling Pathway

The precise mechanism by which NaPi2b activates the PI3K/AKT pathway is still under investigation, but it is hypothesized that the influx of phosphate mediated by NaPi2b leads to an increase in intracellular ATP levels. This, in turn, can activate receptor tyrosine kinases (RTKs) or other upstream activators of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for AKT and its upstream kinase PDK1, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a variety of downstream targets to promote cell survival, proliferation, and growth.[10][11][12]

Experimental Workflow for Investigating NaPi2b Signaling

References

- 1. Development of potent non-acylhydrazone inhibitors of intestinal sodium-dependent phosphate transport protein 2b (NaPi2b) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mersana.com [mersana.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

In-Depth Technical Guide to NaPi2b Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for studying the target engagement of NaPi2b (Sodium-Phosphate Cotransporter 2b, SLC34A2) inhibitors and targeted therapeutics. While specific data for a compound designated "NaPi2b-IN-2" is not publicly available, this document consolidates key findings and protocols from preclinical studies of various NaPi2b-targeting agents, offering a robust framework for research and development in this area.

NaPi2b is a multi-transmembrane protein responsible for sodium-dependent phosphate transport.[1] Its overexpression in several cancers, including ovarian and non-small cell lung cancer, with limited expression in normal tissues, makes it an attractive target for therapeutic intervention, particularly for antibody-drug conjugates (ADCs).[1][2][3][4]

Quantitative Data on NaPi2b-Targeting Agents

The following tables summarize key quantitative data from preclinical studies of various NaPi2b-targeting agents, providing a comparative overview of their binding affinities and in vitro efficacy.

Table 1: Binding Affinity of NaPi2b-Targeting Antibodies

| Antibody/Derivative | Target Epitope | Cell Line | Method | Binding Affinity (Kd) | Reference |

| MX35 (murine) | NaPi2b Extracellular Domain | OVCAR-3 | Surface Plasmon Resonance | Not Specified | [5] |

| Rebmab200 (humanized MX35) | NaPi2b Extracellular Domain | OVCAR-3 | Surface Plasmon Resonance | Similar to MX35 | [5] |

| Anti-NaPi2b mAb (for ADC) | NaPi2b | OVCAR3-X2.1 | Flow Cytometry | Not Specified | [2] |

| XMT-1535 | NaPi2b | Not Specified | Not Specified | Not Specified | [6] |

Table 2: In Vitro Cytotoxicity of NaPi2b-Targeted ADCs

| ADC | Cell Line | Payload | Assay | IC50 | Reference |

| Anti-NaPi2b-vc-MMAE | 293-B8 (NaPi2b positive) | MMAE | CellTiter-Glo | Potent Activity | [2] |

| Anti-NaPi2b-vc-MMAE | 293 (NaPi2b negative) | MMAE | CellTiter-Glo | No Activity | [2] |

| XMT-1536 | OVCAR3 | Auristatin F-HPA | Not Specified | Efficacious | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of NaPi2b target engagement.

Determination of In Vitro Binding by Flow Cytometry

This protocol assesses the binding of a NaPi2b-targeting antibody or ADC to the surface of cancer cells.

Materials:

-

NaPi2b-expressing cells (e.g., OVCAR-3) and negative control cells.

-

Primary anti-NaPi2b antibody or ADC.

-

Fluorescently labeled secondary antibody (if the primary is not labeled).

-

Flow cytometry buffer (e.g., PBS with 1% BSA).

-

Propidium iodide (PI) or other viability dye.

-

Flow cytometer.

Procedure:

-

Harvest cells and wash with cold flow cytometry buffer.

-

Resuspend cells to a concentration of 1x106 cells/mL.

-

Aliquot 100 µL of cell suspension into flow cytometry tubes.

-

Add the primary anti-NaPi2b antibody or ADC at various concentrations and incubate on ice for 1-2 hours.

-

Wash the cells three times with cold flow cytometry buffer by centrifugation.

-

If using an unlabeled primary antibody, resuspend the cell pellet in 100 µL of fluorescently labeled secondary antibody and incubate on ice in the dark for 30-60 minutes.

-

Wash the cells three times with cold flow cytometry buffer.

-

Resuspend the final cell pellet in 500 µL of flow cytometry buffer containing a viability dye.

-

Analyze the samples on a flow cytometer, gating on live, single cells.

In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the cytotoxic effect of a NaPi2b-targeting agent on cancer cells.

Materials:

-

NaPi2b-positive and -negative cell lines.

-

Cell culture medium and supplements.

-

96-well white, clear-bottom tissue culture plates.

-

NaPi2b-targeting agent (e.g., ADC) and control compounds.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[2]

-

Prepare serial dilutions of the NaPi2b-targeting agent and control compounds.

-

Add the diluted compounds to the respective wells.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 4 days).[2]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values by plotting the percentage of viable cells against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[8][9][10]

Materials:

-

Cells expressing NaPi2b.

-

NaPi2b-targeting compound.

-

PBS and lysis buffer (with protease inhibitors).

-

PCR tubes or plate.

-

Thermal cycler.

-

Ultracentrifuge or high-speed microcentrifuge.

-

Equipment for protein quantification (e.g., BCA assay).

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against NaPi2b and a loading control.

-

Secondary antibody for detection.

-

Imaging system for Western blots.

Procedure:

-

Treat cultured cells with the NaPi2b-targeting compound or vehicle control for a specified time.

-

Harvest and wash the cells, then resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[10]

-

Transfer the supernatant to new tubes and quantify the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-NaPi2b antibody.

-

Quantify the band intensities to determine the amount of soluble NaPi2b at each temperature.

-

Plot the percentage of soluble NaPi2b against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of a NaPi2b-targeting agent in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

NaPi2b-expressing human tumor cells (e.g., OVCAR-3, IGROV-1).[2]

-

Matrigel (optional).

-

NaPi2b-targeting agent and vehicle control.

-

Calipers for tumor measurement.

-

Animal housing and monitoring facilities.

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 106 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[7]

-

Administer the NaPi2b-targeting agent and vehicle control according to the planned dosing schedule (e.g., intravenously, once weekly).[7]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width2)/2).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for target expression).

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in NaPi2b target engagement studies.

Caption: Mechanism of action for a NaPi2b-targeted ADC.

Caption: Preclinical experimental workflow for a NaPi2b-targeting agent.

References

- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Binding Affinity, Specificity and Comparative Biodistribution of the Parental Murine Monoclonal Antibody MX35 (Anti-NaPi2b) and Its Humanized Version Rebmab200 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mersana.com [mersana.com]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding NaPi2b Ligand Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "NaPi2b-IN-2" is not publicly available. This guide provides a comprehensive overview of the principles and methodologies for assessing the binding kinetics of ligands to the sodium-dependent phosphate transporter 2b (NaPi2b), using publicly available data on well-characterized anti-NaPi2b antibodies as illustrative examples.

The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, is a multi-transmembrane protein responsible for the co-transport of sodium and inorganic phosphate.[1] While expressed in some normal tissues, NaPi2b is overexpressed in several cancers, including ovarian, non-small cell lung, and thyroid cancers, making it an attractive target for therapeutic development, particularly for antibody-drug conjugates (ADCs).[2][3][4] Understanding the binding kinetics of therapeutic candidates to NaPi2b is crucial for optimizing their efficacy and safety. This guide details the core concepts, experimental methodologies, and data interpretation for characterizing NaPi2b ligand binding.

Quantitative Binding Kinetics of Anti-NaPi2b Antibodies

The affinity of a ligand for its target is a critical determinant of its biological activity. For anti-NaPi2b antibodies, binding affinity has been characterized using various biophysical techniques. The following table summarizes available quantitative data for representative anti-NaPi2b antibodies.

| Antibody/Ligand | Target | Method | Kd (nmol/L) | Reference |

| Anti-NaPi2b mAb | Human NaPi2b | Radioligand Cell-Binding Assay | 10.19 ± 0.74 | [4] |

| Anti-NaPi2b mAb | Cynomolgus Monkey NaPi2b | Radioligand Cell-Binding Assay | 8.42 ± 0.81 | [4] |

| Rebmab200 | NaPi2b Epitope | Surface Plasmon Resonance (SPR) | Data not specified in snippets | [5] |

| MX35 | NaPi2b | Various | Data not specified in snippets | [5] |

Note: Specific on-rates (kon) and off-rates (koff) for these interactions were not detailed in the provided search results.

Experimental Protocols

Characterizing the binding of a ligand to a membrane protein like NaPi2b requires specialized techniques that can accommodate the complex cellular environment. Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA) are two powerful methods employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (e.g., an antibody) to a ligand (e.g., the NaPi2b protein or a relevant epitope) immobilized on a sensor chip. This method provides quantitative information on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Detailed Methodology:

-

Sensor Chip Preparation: The extracellular domain or a specific epitope of NaPi2b is immobilized on the surface of a sensor chip.[5] This can be achieved through various chemistries, such as amine coupling.

-

Analyte Injection: A solution containing the anti-NaPi2b antibody (analyte) at various concentrations is flowed over the sensor chip surface.

-

Association Phase: The binding of the antibody to the immobilized NaPi2b epitope is monitored in real-time as an increase in the SPR signal (measured in response units, RU).

-

Dissociation Phase: A buffer solution is flowed over the chip to monitor the dissociation of the antibody from the NaPi2b epitope, observed as a decrease in the SPR signal.

-

Regeneration: The sensor surface is regenerated by injecting a solution that removes the bound antibody without damaging the immobilized epitope, preparing the surface for the next binding cycle.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various binding models (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff, and Kd).[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the target engagement of a compound in a cellular environment.[6] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature. This technique is invaluable for confirming that a drug interacts with its intended target within intact cells.

Detailed Methodology:

-

Cell Treatment: Intact cells expressing NaPi2b are treated with the ligand of interest or a vehicle control for a specified period.[6]

-

Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound, stabilized proteins.[6]

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated protein aggregates, typically by centrifugation.[6]

-

Protein Detection and Quantification: The amount of soluble NaPi2b remaining in the supernatant at each temperature is quantified. This is commonly done by quantitative Western blotting.[6]

-

Melt Curve Generation: A "melt curve" is generated by plotting the percentage of soluble NaPi2b as a function of temperature.

-

Data Interpretation: A shift in the melt curve to higher temperatures in the presence of the ligand indicates thermal stabilization and thus, target engagement.[7]

Visualizations

Experimental Workflow and Signaling

The following diagrams illustrate the general workflow for assessing ligand binding and the cellular fate of an antibody-drug conjugate upon binding to NaPi2b.

Caption: Workflow for biophysical and cellular binding assays.

Caption: Generalized mechanism of action for a NaPi2b-targeted ADC.

NaPi2b-Associated Signaling Pathways

NaPi2b's primary role is phosphate transport, but its overexpression in cancer has been linked to the modulation of several signaling pathways that promote tumor growth and survival.[8] Inhibiting NaPi2b function, either directly or through targeted payload delivery, can impact these pathways.

Caption: NaPi2b-associated oncogenic signaling pathways.[9]

References

- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]

- 2. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Binding Affinity, Specificity and Comparative Biodistribution of the Parental Murine Monoclonal Antibody MX35 (Anti-NaPi2b) and Its Humanized Version Rebmab200 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]

- 9. SLC34A2 (NaPi2b) Antibodies and Proteins for Cancer Pathway and Biomarker Research [abinscience.com]

NaPi2b as a Therapeutic Target in Ovarian Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ovarian cancer remains a significant clinical challenge, particularly in the platinum-resistant setting where therapeutic options are limited. The identification of novel, tumor-specific targets is paramount for the development of more effective and less toxic therapies. The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, has emerged as a highly promising therapeutic target in ovarian cancer. This transmembrane protein is frequently overexpressed in several epithelial cancers, most notably in non-mucinous ovarian cancer, while exhibiting limited expression in normal tissues. Its cell-surface localization and internalization characteristics make it an ideal candidate for targeted therapies, particularly antibody-drug conjugates (ADCs).

This technical guide provides a comprehensive overview of NaPi2b as a therapeutic target in ovarian cancer. It delves into the molecular biology of NaPi2b, its expression profile in various ovarian cancer histotypes, and the clinical development of NaPi2b-targeting ADCs. Detailed summaries of preclinical and clinical data, experimental methodologies, and a discussion of potential signaling pathways and resistance mechanisms are presented to provide a thorough resource for researchers and drug development professionals in the field.

Introduction to NaPi2b (SLC34A2)

NaPi2b is a multi-pass transmembrane protein that plays a crucial role in maintaining phosphate homeostasis by mediating the sodium-dependent co-transport of inorganic phosphate into epithelial cells.[1] While its physiological role is well-established, its aberrant expression in cancer has garnered significant attention.

Biological Function: As a member of the SLC34 family of solute carriers, NaPi2b is primarily responsible for phosphate absorption in the intestines and lungs under normal physiological conditions.[2] Phosphate is essential for numerous cellular processes, including energy metabolism, DNA and RNA synthesis, and signal transduction.

Expression in Ovarian Cancer: NaPi2b is highly expressed in the majority of non-mucinous epithelial ovarian cancers, including high-grade serous, endometrioid, and clear cell carcinomas.[3][4] Notably, its expression is generally absent in the normal ovarian surface epithelium.[1] Studies have shown that NaPi2b is overexpressed in up to 90% of epithelial ovarian cancers.[5] This differential expression profile provides a therapeutic window for targeted agents to selectively act on cancer cells while sparing healthy tissues.[2]

NaPi2b as a Therapeutic Target for Antibody-Drug Conjugates (ADCs)

The cell surface expression and subsequent internalization of NaPi2b make it an attractive target for ADCs. ADCs are a class of targeted therapy designed to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[6]

The general mechanism of action for a NaPi2b-targeting ADC is as follows:

-

The antibody component of the ADC binds specifically to the NaPi2b protein on the surface of an ovarian cancer cell.

-

The ADC-NaPi2b complex is internalized by the cell, typically via endocytosis.

-

The complex is trafficked to the lysosome, where the linker connecting the antibody and the cytotoxic payload is cleaved.

-

The released cytotoxic payload then exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage.

Several NaPi2b-targeting ADCs have been investigated in preclinical and clinical studies, including Upifitamab rilsodotin (UpRi), Lifastuzumab vedotin (LIFA), and TUB-040.

Quantitative Data from Preclinical and Clinical Studies

The clinical development of NaPi2b-targeting ADCs has yielded valuable data on their efficacy and safety in patients with ovarian cancer. The following tables summarize key quantitative data from preclinical and clinical trials.

Table 1: Clinical Trial Data for Upifitamab Rilsodotin (UpRi; XMT-1536) in Platinum-Resistant Ovarian Cancer (UPLIFT Trial)

| Parameter | NaPi2b-Positive (TPS ≥75%) (n=141) | Overall Population (n=268) | Reference(s) |

| Investigator-Assessed Overall Response Rate (ORR) | 15.6% (95% CI, 10.0%-22.7%) | 13.1% | [5][7][8] |

| Complete Response (CR) | 1.4% | 1.1% | [8] |

| Partial Response (PR) | 14.2% | 11.9% | [7] |

| Independent Radiology Review (IRR)-Assessed ORR | 16.3% (95% CI, 10.6%-23.5%) | 13.1% | [8] |

| Complete Response (CR) | 5.0% | 4.1% | [8] |

| Partial Response (PR) | 11.3% | 9.0% | [9] |

| Median Duration of Response (DOR) | 7.4 months (Investigator) | 7.4 months (Investigator) | [8] |

| Not Reached (IRR) | 10.7 months (IRR) | [8][9] | |

| Common Treatment-Related Adverse Events (Grade ≥3) | Pneumonitis (~9.6%), Anemia, Decreased Platelet Count, Transient AST increase | - | [5] |

Note: The UPLIFT trial did not meet its primary endpoint as the lower bound of the confidence interval for ORR did not exclude the 12% ORR seen with standard-of-care single-agent chemotherapy.[7][8]

Table 2: Clinical Trial Data for Lifastuzumab Vedotin (LIFA) in Platinum-Resistant Ovarian Cancer

| Parameter | LIFA (n=47) | Pegylated Liposomal Doxorubicin (PLD) (n=48) | Reference(s) |

| Overall Response Rate (ORR) - ITT Population | 34% (95% CI, 22%-49%) | 15% (95% CI, 7%-28%) | [6][10] |

| ORR - NaPi2b-high Patients | 36% (95% CI, 22%-52%) | 14% (95% CI, 6%-27%) | [6][10] |

| Median Progression-Free Survival (PFS) - ITT | 5.3 months | 3.1 months | [6][10] |

| Median PFS - NaPi2b-high | 5.3 months | 3.4 months | [6][10] |

| Common Treatment-Related Adverse Events (Grade ≥3) | Neutropenia, Peripheral Neuropathy, Thrombocytopenia | - | [11] |

Table 3: Overview of TUB-040 and the NAPISTAR 1-01 Trial

| Parameter | Details | Reference(s) |

| Drug | TUB-040 | [12][13] |

| Mechanism | NaPi2b-targeting ADC with a topoisomerase I inhibitor (exatecan) payload | [12][13] |

| Trial | NAPISTAR 1-01 (Phase 1/2a) | [12][13][14] |

| Population | Platinum-resistant high-grade ovarian cancer and relapsed/refractory NSCLC | [12][13][14] |

| Primary Endpoint | Maximum Tolerated Dose (MTD) | [12] |

| Secondary Endpoints | Pharmacokinetics, Immunogenicity, Overall Response Rate | [12] |

| Status | Recruiting | [15] |

Experimental Protocols

This section outlines the key methodologies used in the preclinical and clinical evaluation of NaPi2b as a therapeutic target.

Immunohistochemistry (IHC) for NaPi2b Expression

Objective: To detect and semi-quantify the expression of NaPi2b protein in ovarian cancer tissue samples.

Methodology Summary:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) ovarian tumor sections are prepared.[3][16]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.

-

Primary Antibody: Sections are incubated with a primary antibody specific to NaPi2b (e.g., a human-rabbit chimeric antibody or the MX35 monoclonal antibody).[3][16]

-

Detection System: A polymer-based detection system with a chromogen (e.g., DAB) is used for visualization.

-

Counterstaining: Hematoxylin is used to stain the cell nuclei.

-

Scoring: NaPi2b expression is often evaluated using a scoring system that considers both the intensity of staining (e.g., weak, moderate, strong) and the percentage of positive tumor cells.[16] For clinical trials like UPLIFT, a tumor proportion score (TPS) may be used, with a cutoff (e.g., ≥75%) to define "NaPi2b-positive" status.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic activity of NaPi2b-targeting ADCs on ovarian cancer cell lines.

Methodology Summary (MTT/CellTiter-Glo):

-

Cell Seeding: Ovarian cancer cell lines with varying levels of NaPi2b expression (e.g., OVCAR3) are seeded in 96-well plates.[17][18]

-

ADC Treatment: Cells are treated with serial dilutions of the NaPi2b-targeting ADC and a non-targeting control ADC for a defined period (e.g., 72-120 hours).[19][20]

-

Viability Assessment:

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the ADC.

Ovarian Cancer Xenograft Models

Objective: To evaluate the in vivo efficacy of NaPi2b-targeting ADCs in a setting that mimics human tumors.

Methodology Summary (Patient-Derived Xenograft - PDX):

-

Model Establishment: Fresh tumor tissue from ovarian cancer patients is surgically implanted into immunocompromised mice (e.g., subcutaneous, intraperitoneal, or under the renal capsule).[22][23][24]

-

Tumor Growth and Treatment: Once tumors reach a specified volume, mice are randomized to receive the NaPi2b-targeting ADC, a control ADC, or vehicle.[25]

-

Efficacy Evaluation: Tumor volume is measured regularly. Efficacy is assessed by tumor growth inhibition, regression, and overall survival of the mice.[25]

-

Biomarker Analysis: Tumors can be excised at the end of the study for IHC or other molecular analyses to correlate NaPi2b expression with treatment response.[25]

Signaling Pathways and Mechanisms of Action

The direct signaling pathways downstream of NaPi2b in ovarian cancer are not yet fully elucidated. However, its primary function in phosphate transport suggests potential indirect effects on key cancer signaling pathways.

Recent studies in other cancers suggest that NaPi2b may influence pathways such as PI3K/AKT and c-Myc.[26] Furthermore, the interplay between NaPi2b-mediated phosphate import and the phosphate exporter XPR1 is an area of active investigation. It has been proposed that high NaPi2b expression creates a dependency on XPR1 to prevent toxic intracellular phosphate accumulation. Therefore, inhibiting XPR1 in NaPi2b-high cancer cells could be a potential therapeutic strategy.

Mechanisms of Resistance to NaPi2b-Targeted Therapies